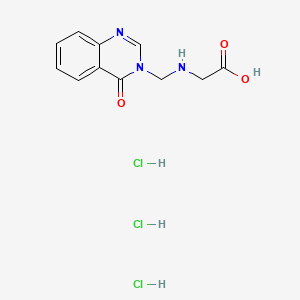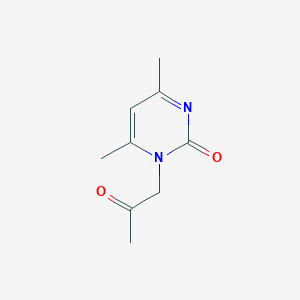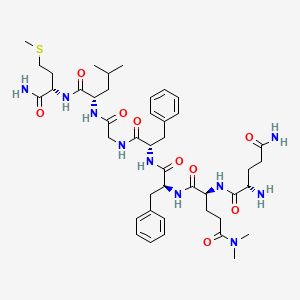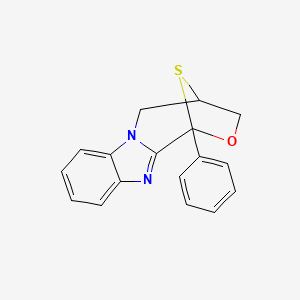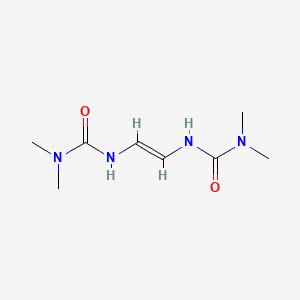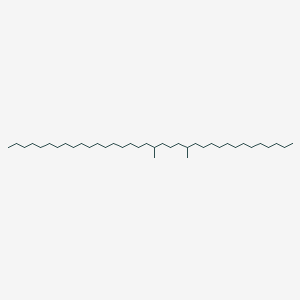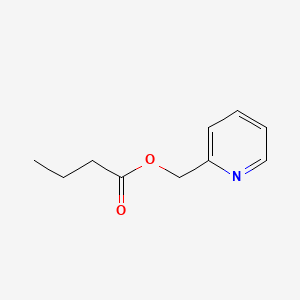![molecular formula C9H9N3O6 B14437890 Methyl [(3,5-dinitrophenyl)methyl]carbamate CAS No. 80179-81-3](/img/structure/B14437890.png)
Methyl [(3,5-dinitrophenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(3,5-dinitrophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a methyl group, which is further connected to a 3,5-dinitrophenyl group. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(3,5-dinitrophenyl)methyl]carbamate typically involves the reaction of 3,5-dinitrobenzyl chloride with methyl carbamate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also helps in reducing the production time and minimizing the risk of human error.
化学反応の分析
Types of Reactions
Methyl [(3,5-dinitrophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
科学的研究の応用
Methyl [(3,5-dinitrophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase inhibitors.
Medicine: Investigated for its potential use in developing drugs for treating neurological disorders.
Industry: Utilized in the production of pesticides and herbicides due to its insecticidal properties.
作用機序
The mechanism of action of methyl [(3,5-dinitrophenyl)methyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides and drugs for neurological disorders.
類似化合物との比較
Similar Compounds
- Ethyl [(3,5-dinitrophenyl)methyl]carbamate
- Propyl [(3,5-dinitrophenyl)methyl]carbamate
- Butyl [(3,5-dinitrophenyl)methyl]carbamate
Uniqueness
Methyl [(3,5-dinitrophenyl)methyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of the 3,5-dinitrophenyl group enhances its reactivity and makes it a potent inhibitor of acetylcholinesterase. Additionally, the methyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in chemistry, biology, and industry.
特性
CAS番号 |
80179-81-3 |
|---|---|
分子式 |
C9H9N3O6 |
分子量 |
255.18 g/mol |
IUPAC名 |
methyl N-[(3,5-dinitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H9N3O6/c1-18-9(13)10-5-6-2-7(11(14)15)4-8(3-6)12(16)17/h2-4H,5H2,1H3,(H,10,13) |
InChIキー |
IHAIDPHSNOPENR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)

![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
